molecular formula C9H6BrF5O B8326314 Benzene, 1-bromo-3-fluoro-5-(2,2,3,3-tetrafluoropropoxy)-

Benzene, 1-bromo-3-fluoro-5-(2,2,3,3-tetrafluoropropoxy)-

Cat. No. B8326314
M. Wt: 305.04 g/mol
InChI Key: MCTGUZMNHGMANV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07888376B2

Procedure details

To a 50 mL flask flushed with nitrogen, equipped with a stir bar was added potassium tertbutoxide (1.1 g, 10 mmol, 95%). DMSO was added (10 mL) followed by addition of a solution of 2,2,3,3-tetrafluoropropan-1-ol (0.95 mL, 11 mmol) via syringe. After 5 min, 1-bromo-3,5-difluorobenzene (1.1 mL, 9.5 mmol) was added and the reaction mixture stirred at room temperature for 18 h. Water was added (100 mL), and the aqueous phase extracted with ether (2×100 mL). The organic portion was then washed successively with water (2×100 mL) and saturated NaCl solution (2×100 mL), dried over Na2SO4, decanted and concentrated under reduced pressure yielding a crude yellow liquid which was purified by distillation under reduced pressure at 140° C. yielding the 1-Bromo-3-fluoro-5-(2,2,3,3-tetrafluoropropoxy)benzene as a colorless oil (1.6 g, 54% yield).
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.95 mL
Type
reactant
Reaction Step Three
Quantity
1.1 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].CS(C)=O.[F:11][C:12]([F:18])([CH:15]([F:17])[F:16])[CH2:13][OH:14].[Br:19][C:20]1[CH:25]=[C:24](F)[CH:23]=[C:22]([F:27])[CH:21]=1>O>[Br:19][C:20]1[CH:25]=[C:24]([O:14][CH2:13][C:12]([F:18])([F:11])[CH:15]([F:17])[F:16])[CH:23]=[C:22]([F:27])[CH:21]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
0.95 mL
Type
reactant
Smiles
FC(CO)(C(F)F)F
Step Four
Name
Quantity
1.1 mL
Type
reactant
Smiles
BrC1=CC(=CC(=C1)F)F
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 50 mL flask flushed with nitrogen
CUSTOM
Type
CUSTOM
Details
equipped with a stir bar
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with ether (2×100 mL)
WASH
Type
WASH
Details
The organic portion was then washed successively with water (2×100 mL) and saturated NaCl solution (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
decanted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
yielding a crude yellow liquid which
DISTILLATION
Type
DISTILLATION
Details
was purified by distillation under reduced pressure at 140° C.

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC1=CC(=CC(=C1)OCC(C(F)F)(F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 55.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.